3-fluoro-N-(2-methoxybenzyl)benzamide
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Overview
Description
3-Fluoro-N-(2-methoxybenzyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the third position of the benzamide ring and a methoxybenzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(2-methoxybenzyl)benzamide typically involves the following steps:
Nucleophilic Substitution: The starting material, 3-fluorobenzoyl chloride, undergoes a nucleophilic substitution reaction with 2-methoxybenzylamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Types of Reactions:
Oxidation: The methoxy group in this compound can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-Fluoro-N-(2-methoxybenzyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds. Its structural features make it a potential candidate for drug development.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-methoxybenzyl)benzamide is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance its binding affinity to certain targets due to the unique properties of fluorine, such as its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
- 3-Fluoro-N-(4-methoxyphenyl)benzamide
- 3-Fluoro-N-(2-naphthyl)benzamide
- 2-Fluoro-N-(4-methoxybenzyl)benzamide
Comparison:
- Structural Differences: The position of the methoxy group and the nature of the substituent on the benzamide ring can significantly influence the compound’s properties and reactivity.
- Unique Features: 3-Fluoro-N-(2-methoxybenzyl)benzamide is unique due to the specific positioning of the methoxy group, which can affect its electronic properties and interactions with biological targets.
Properties
IUPAC Name |
3-fluoro-N-[(2-methoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-19-14-8-3-2-5-12(14)10-17-15(18)11-6-4-7-13(16)9-11/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEBIPULZKMSGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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